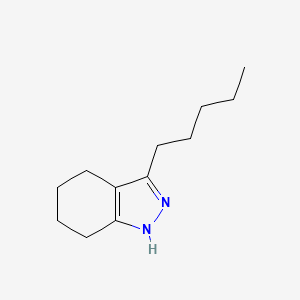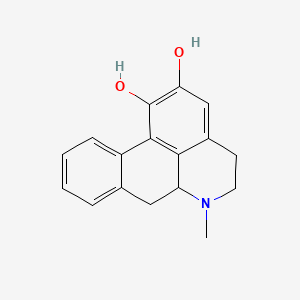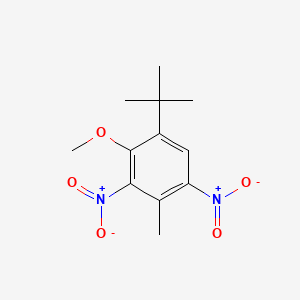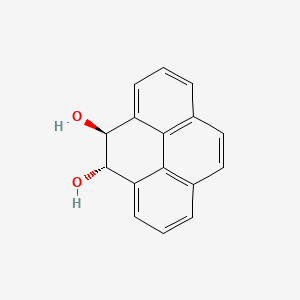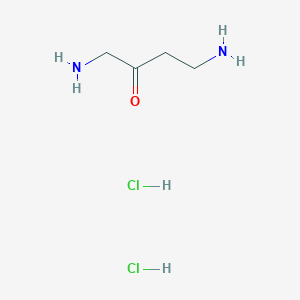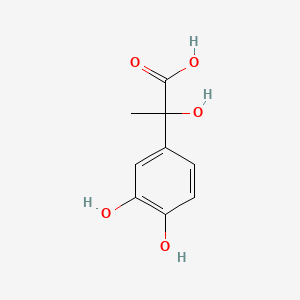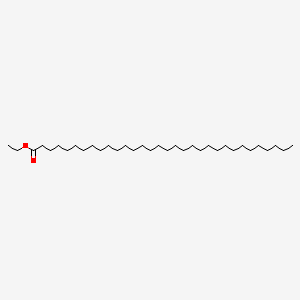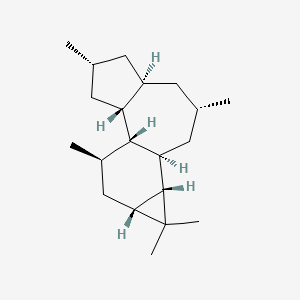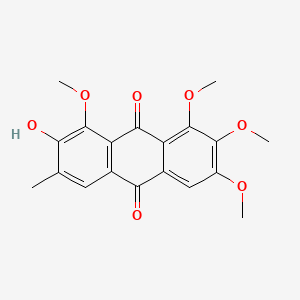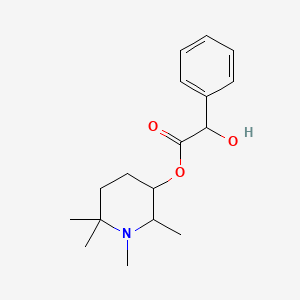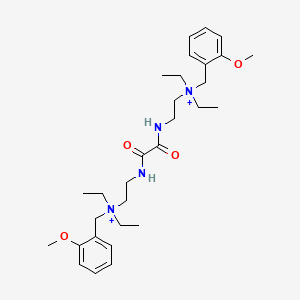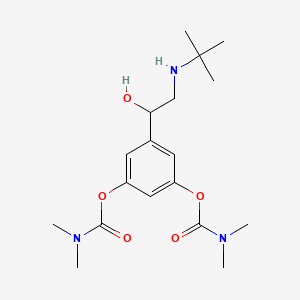
Bambuterol
Overview
Description
Bambuterol is a long-acting beta-adrenoceptor agonist used in the treatment of asthma. It is a prodrug of terbutaline .
Molecular Structure Analysis
Bambuterol has the molecular formula C18H29N3O5 and a molecular weight of 367.4 g/mol . It is a carbamate ester and a member of phenylethanolamines . The IUPAC name for Bambuterol is [3- [2- ( tert -butylamino)-1-hydroxyethyl]-5- (dimethylcarbamoyloxy)phenyl] N, N -dimethylcarbamate .
Physical And Chemical Properties Analysis
Bambuterol is a powder with a molecular weight of 367.4 g/mol . It is a carbamate ester and a member of phenylethanolamines .
Scientific Research Applications
Treatment of Respiratory Conditions
Bambuterol: is primarily known for its application in treating respiratory conditions such as asthma and chronic bronchitis . As a prodrug of the β2-adrenoceptor agonist terbutaline, it helps in relaxing the muscles in the airways, thereby improving airflow to the lungs. It is particularly beneficial for patients who cannot use inhalation medication effectively .
Alzheimer’s Disease Research
Recent studies have explored the potential of Bambuterol in the treatment of Alzheimer’s disease (AD) . Bambuterol hybrids have been shown to act as selective butyrylcholinesterase inhibitors , which could be promising drug candidates for AD due to their ability to increase acetylcholine levels in the brain, potentially improving cognitive function .
Analytical Chemistry
In the field of analytical chemistry, Bambuterol has been used in synchronous spectrofluorimetric techniques for the simultaneous analysis of drug compounds. This application is crucial for the quality control and dosage determination of pharmaceuticals, ensuring the safety and efficacy of combined medication formulations .
Pharmaceutical Formulations
Bambuterol is included in combined tablet formulations with other drugs like montelukast to treat chronic asthma and reversible airway obstruction. The pharmaceutical ratio and interaction with other compounds are critical areas of research to optimize therapeutic efficacy and minimize side effects .
Enzyme Inhibition Studies
The compound’s role as an enzyme inhibitor is significant in scientific research. Bambuterol’s metabolites are studied for their ability to inhibit enzymes like butyrylcholinesterase , which is not only relevant for AD treatment but also for understanding metabolic pathways and developing new therapeutic strategies .
Neurodegenerative Disease Modelling
Bambuterol’s impact on neurotransmitter levels makes it a valuable tool in modeling neurodegenerative diseases. By altering enzyme activity, researchers can simulate conditions similar to AD and other cholinergic deficits, aiding in the development of new treatments .
Drug Delivery Research
The prodrug nature of Bambuterol allows it to be used in drug delivery research. Its transformation into active metabolites upon enzymatic action provides insights into designing more effective and targeted drug delivery systems .
Beta-Agonist Studies
As a beta-agonist, Bambuterol’s applications extend to studying the sympathetic nervous system’s role in various physiological and pathological processes. This includes research into cardiovascular functions, metabolic rate, and muscle relaxation .
Mechanism of Action
Target of Action
Bambuterol primarily targets the beta2-adrenoceptors . These receptors play a crucial role in the management of lung diseases associated with bronchospasm .
Mode of Action
Bambuterol is a prodrug of terbutaline . The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . This results in smooth muscle relaxation, leading to the dilation of bronchial passages .
Biochemical Pathways
Bambuterol acts via a series of pathways causing increasing cAMP, thereby deactivating myosin light chain kinase and activating myosin light chain phosphate . This leads to smooth muscle relaxation in the bronchioles. Bambuterol hence leads to bronchodilation of the smooth muscles and reverses bronchospasm .
Pharmacokinetics
Bambuterol is stable to presystemic elimination and is concentrated by lung tissue after absorption from the gastrointestinal tract . The prodrug is hydrolyzed to terbutaline primarily by butyrylcholinesterase, and lung tissue is capable of this metabolic pathway . It is also oxidatively metabolized to products which can be hydrolyzed to terbutaline . Peak terbutaline plasma concentrations occur 3.9 to 6.8 hours after bambuterol ingestion .
Result of Action
The molecular and cellular effects of bambuterol’s action result in the dilation of bronchial passages, leading to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .
Safety and Hazards
When handling Bambuterol, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXOIAKUNOVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048550 | |
| Record name | Bambuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bambuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.69e-01 g/L | |
| Record name | Bambuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
| Record name | Bambuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
81732-65-2, 81732-46-9 | |
| Record name | Bambuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bambuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bambuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bambuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAMBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bambuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Amino-3,5-dicyano-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1222998.png)
